4-Hydroxy Coumarin-d4
Description
Structure
3D Structure
Properties
CAS No. |
106754-18-1 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H/i1D,2D,3D,4D |
InChI Key |
VXIXUWQIVKSKSA-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)O2)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
Synthetic Strategies for 4 Hydroxy Coumarin D4 and Its Derivatives
Methods for Deuterium (B1214612) Incorporation at Specific Positions
The introduction of deuterium into the 4-hydroxycoumarin (B602359) molecule can be achieved through two primary strategies: the synthesis of precursors already containing deuterium or by direct hydrogen-deuterium exchange on the pre-formed 4-hydroxycoumarin molecule.
Deuterated Precursor Synthesis
One effective method for producing deuterated 4-hydroxycoumarin derivatives involves the use of a deuterated precursor. A key example is the synthesis of 4-chlorocoumarin-3-d1. This is achieved by first preparing 4-hydroxycoumarin-3,4-d2 through hydrogen-deuterium exchange with heavy water. This doubly deuterated intermediate is then treated with phosphorus oxychloride. The reaction results in the formation of 4-chlorocoumarin where the deuterium at the 3-position is retained with approximately 95% isotopic purity. This deuterated chlorocoumarin can then serve as a versatile building block for a variety of 3-substituted deuterated coumarin (B35378) derivatives. researchgate.net
Hydrogen-Deuterium Exchange Methodologies
Direct hydrogen-deuterium (H-D) exchange is a straightforward method for incorporating deuterium into the 4-hydroxycoumarin structure. The protons at the 3-position and the hydroxyl group at the 4-position of 4-hydroxycoumarin are labile and can readily exchange with deuterium from a deuterium source like heavy water (D₂O). researchgate.netarabjchem.org This exchange is often rapid, and the extent of deuteration can be influenced by factors such as the solvent system and temperature. For instance, recrystallization from a dioxane-D₂O or ether-D₂O mixture can be used to prepare 4-deuteroxycoumarins. researchgate.net It is important to note that the hydrogen of the hydroxyl group is often not visible in proton NMR spectra due to this rapid exchange with deuterated solvents like DMSO-d6. arabjchem.org
| Method | Deuterium Source | Position of Deuteration | Notes |
| Hydrogen-Deuterium Exchange | Heavy Water (D₂O) | 3- and 4-positions | A direct and rapid method for labile protons. |
| From Deuterated Precursor | 4-hydroxycoumarin-3,4-d2 | 3-position (in 4-chlorocoumarin-3-d1) | Allows for the synthesis of specific deuterated derivatives. |
Synthesis of 4-Hydroxy Coumarin Backbone
The construction of the fundamental 4-hydroxycoumarin ring system can be adapted to accommodate deuterated starting materials or reaction conditions that favor deuterium incorporation.
Classical Synthetic Approaches Adapted for Deuterated Substrates
Several classical methods for synthesizing the 4-hydroxycoumarin backbone can be theoretically adapted for the preparation of deuterated analogs. These methods generally involve the condensation of a phenol (B47542) derivative with a three-carbon component.
One of the most common methods is the Pechmann condensation , which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. samipubco.com To synthesize a deuterated 4-hydroxycoumarin, one could envision using a deuterated phenol or a deuterated β-ketoester.
Another approach is the von Pechmann reaction , which is a modification of the Pechmann condensation using malic acid and sulfuric acid.
The Pauly–Lockemann reaction involves the reaction of an acetylsalicylic acid ester with sodium in an inert solvent at high temperatures. semanticscholar.org Adapting this for deuteration could involve using deuterated acetylsalicylic acid esters.
Furthermore, the synthesis can be achieved by heating phenol with malonic acid in the presence of phosphorus oxychloride and zinc chloride. arabjchem.org Employing deuterated phenol or deuterated malonic acid in this reaction would be a viable route to deuterated 4-hydroxycoumarin.
A summary of classical approaches and their potential for deuteration is presented below:
| Classical Method | Key Reactants | Potential for Deuteration |
| Pechmann Condensation | Phenol, β-ketoester | Use of deuterated phenol or β-ketoester. |
| Pauly–Lockemann Reaction | Acetylsalicylic acid ester, Sodium | Use of deuterated acetylsalicylic acid ester. |
| Phenol and Malonic Acid | Phenol, Malonic acid | Use of deuterated phenol or malonic acid. |
Novel Synthetic Pathways for Enhanced Deuterium Yield and Purity
While classical methods can be adapted, achieving high deuterium incorporation and purity often requires specialized techniques. Modern synthetic strategies are continually being developed to improve the efficiency of deuteration.
For coumarin synthesis in general, tellurium-triggered cyclizations have been shown to be effective. ias.ac.inmdpi.com This method involves the treatment of α-halocarboxylic acid esters of salicylaldehyde (B1680747) or methyl salicylate (B1505791) with sodium or lithium telluride. To produce a deuterated analog, one could start with a deuterated version of the salicylic (B10762653) acid derivative. The mild reaction conditions of some of these newer methods may help in preserving the isotopic label throughout the synthetic sequence.
Catalytic H/D exchange reactions represent another avenue for improving deuterium incorporation. While direct exchange with D₂O is effective for labile protons, metal-catalyzed methods can facilitate the exchange of less acidic C-H bonds. Transition metal catalysts, such as those based on palladium, have been used for C-H activation and functionalization of coumarins, and similar principles could be applied to catalyze H/D exchange at specific, non-labile positions on the coumarin ring. rsc.org
The development of one-pot syntheses can also contribute to higher yields and purity by minimizing the number of isolation and purification steps where loss of the isotopic label could occur. ias.ac.in
Derivatization of 4-Hydroxy Coumarin-d4 Scaffold
The deuterated 4-hydroxycoumarin scaffold, once synthesized, can be further modified to create a range of deuterated derivatives. The reactivity of 4-hydroxycoumarin allows for substitutions at various positions, primarily at the 3-position and the 4-hydroxyl group.
A key intermediate for derivatization is 4-chlorocoumarin-3-d1. The chlorine atom at the 4-position is a good leaving group, allowing for nucleophilic substitution reactions. For example, treatment of 4-chlorocoumarin-3-d1 with piperidine (B6355638) yields 4-piperidylcoumarin-3-d1, with retention of the deuterium at the 3-position. researchgate.net Similarly, reaction with aniline (B41778) can produce 4-anilinocoumarin-3-d1. researchgate.net
The 4-hydroxyl group can also be a site for derivatization. For instance, it can be alkylated or acylated. The reaction of 4-hydroxycoumarin with methyl bromoacetate (B1195939) in the presence of a base leads to the formation of methyl 2-(coumarin-4-yloxy)acetate. nih.gov Applying this to a deuterated 4-hydroxycoumarin would yield the corresponding deuterated ether derivative.
The 3-position of 4-hydroxycoumarin is nucleophilic and can undergo various reactions, such as alkylation and condensation. For example, 4-hydroxycoumarin can be alkylated at the C3 position with benzylic alcohols using an acid catalyst. arabjchem.org Condensation with aldehydes, in what is known as the Knoevenagel condensation, leads to the formation of 3-substituted derivatives. arabjchem.org These reactions could be performed on a 4-hydroxycoumarin-d4 scaffold to introduce various substituents while retaining the deuterium label.
| Reaction Type | Reagent | Product Type |
| Nucleophilic Substitution (from 4-chlorocoumarin-3-d1) | Piperidine, Aniline | 4-Amino substituted coumarin-3-d1 derivatives |
| O-Alkylation | Methyl bromoacetate | 4-Oxyacetate coumarin derivatives |
| C3-Alkylation | Benzylic alcohols | 3-Alkyl-4-hydroxycoumarin derivatives |
| Knoevenagel Condensation | Aldehydes | 3-Substituted-4-hydroxycoumarin derivatives |
Acylation Reactions (C- and O-Acylation) with Deuterated Substrates
The acylation of 4-hydroxycoumarin is a well-established transformation that can proceed through two distinct pathways: C-acylation at the third carbon or O-acylation at the fourth hydroxyl group. sciepub.com The choice between these pathways is influenced by the reaction conditions, including the acylating agent, solvent, and catalyst. arabjchem.orgsciepub.com When 4-hydroxycoumarin-d4 (deuterated at the C-3 and O-4 positions) is used as the substrate, the fate of the deuterium label provides insight into the reaction mechanism.
C-Acylation: This reaction involves the formation of a new carbon-carbon bond at the C-3 position. The direct acetylation of 4-hydroxycoumarin with reagents like acetic acid or acetic anhydride (B1165640) in the presence of a catalyst such as phosphorus oxychloride leads to the formation of 3-acetyl-4-hydroxycoumarin. arabjchem.orgnih.gov Similarly, long-chain 3-acyl-4-hydroxycoumarins can be synthesized using various acyl chlorides in pyridine (B92270) with a catalytic amount of piperidine. arabjchem.orgsciepub.com In these reactions, the electrophilic acyl group substitutes the deuterium atom at the C-3 position of 4-hydroxycoumarin-d4.
O-Acylation: This pathway results in the formation of an ester at the 4-hydroxy position. O-acylation typically occurs when 4-hydroxycoumarin is treated with acyl chlorides in the presence of bases like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). arabjchem.orgresearchgate.net This reaction yields the corresponding 4-coumarinyl esters. When 4-hydroxycoumarin-d4 is the substrate, the deuterium atom at the C-3 position remains intact in the final product, while the deuterated hydroxyl group is acylated. A novel method has been reported where the O-acylated product can be rearranged to the C-acylated product in the presence of potassium cyanide, which involves the displacement of the acyl group. sciepub.com
The following table summarizes representative acylation reactions and the expected outcome when using 4-hydroxycoumarin-d4.
| Acylating Agent | Catalyst/Base | Predominant Product Type | Fate of C-3 Deuterium in this compound | Reference(s) |
| Acetic Anhydride | Phosphorus Oxychloride | C-Acylation | Displaced | arabjchem.orgnih.gov |
| Acetyl Chloride | Pyridine/Piperidine | C-Acylation | Displaced | arabjchem.org |
| Long-chain Acyl Chlorides | Piperidine | C-Acylation | Displaced | arabjchem.orgsciepub.com |
| Various Acyl Chlorides | Triethylamine/DMAP | O-Acylation | Retained | arabjchem.orgresearchgate.net |
Condensation and Coupling Reactions Involving this compound
The nucleophilic C-3 position of 4-hydroxycoumarin is highly reactive towards various electrophiles, making it a versatile precursor for condensation and coupling reactions. arabjchem.org The use of 4-hydroxycoumarin-d4 in these reactions allows for the study of reaction mechanisms through isotopic labeling.
Condensation Reactions: One of the most common condensation reactions is the Knoevenagel condensation with aldehydes. arabjchem.org This reaction, typically carried out in ethanol (B145695) or pyridine, results in the formation of 3-arylidene derivatives and dimeric by-products. arabjchem.orgnih.gov When 4-hydroxycoumarin-d4 is reacted with an aldehyde, the deuterium at the C-3 position is displaced by the arylidene group. Similarly, condensation with formaldehyde (B43269) leads to the formation of 3,3'-methylene-bis-(4-hydroxycoumarin), a compound known for its anticoagulant properties. ias.ac.in This process would involve the displacement of the C-3 deuterium from two molecules of the deuterated starting material.
Coupling Reactions: 4-hydroxycoumarin readily undergoes coupling reactions with diazonium salts at the C-3 position to form azo dyes. ias.ac.inresearchgate.net This electrophilic substitution reaction would also result in the displacement of the C-3 deuterium from 4-hydroxycoumarin-d4. Research has also demonstrated the reactivity of C-3 deuterated coumarin derivatives in other contexts. For instance, 4-chlorocoumarin-3-d1, prepared from deuterated 4-hydroxycoumarin, has been shown to react with amines like piperidine and aniline, largely with retention of the deuterium at the C-3 position, to form 4-amino-substituted coumarins. cdnsciencepub.com
The table below outlines several condensation and coupling reactions involving the 4-hydroxycoumarin scaffold.
| Reactant(s) | Conditions/Catalyst | Product Type | Fate of C-3 Deuterium in this compound | Reference(s) |
| Aromatic Aldehydes | Ethanol or Pyridine, reflux | 3-Arylidene-bis(4-hydroxycoumarin) | Displaced | arabjchem.orgnih.gov |
| Formaldehyde | Hot ethanol | 3,3'-Methylene-bis(4-hydroxycoumarin) | Displaced | ias.ac.in |
| Diazotized Arylamines | Basic solution (NaOH or Pyridine) | 3-Arylazo-4-hydroxycoumarin | Displaced | arabjchem.orgias.ac.in |
| Phenylglyoxal, Enaminone | Ethanol, Microwave | 3-Functionalized 4-hydroxycoumarin | Displaced | nih.gov |
Mannich Reaction Applications in Deuterated Systems
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. It serves as a powerful tool for introducing an aminomethyl group into a molecule. rsc.org 4-hydroxycoumarin, with its acidic proton at C-3, is an excellent substrate for this reaction. arabjchem.org
In the context of a deuterated system, reacting 4-hydroxycoumarin-d4 with formaldehyde and an amine provides a clear example of electrophilic substitution. The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt (a dimethylaminomethyl cation) which then attacks the nucleophilic C-3 position of the coumarin ring. rsc.org This mechanism necessitates the displacement of the substituent at the C-3 position. Therefore, when 4-hydroxycoumarin-d4 is employed, the deuterium atom at C-3 is replaced by the aminomethyl group (-CH₂NR₂).
The resulting Mannich bases of hydroxycoumarins are stable compounds with a range of potential applications and have been investigated for their biological activities. rsc.orgnih.gov The use of a deuterated substrate like 4-hydroxycoumarin-d4 can be instrumental in confirming the site of reaction and elucidating the mechanism of the Mannich reaction on this heterocyclic system.
The following table provides examples of amines used in the Mannich reaction with hydroxycoumarins.
| Hydroxycoumarin Substrate | Amine | Product | Fate of C-3 Deuterium in a Deuterated System | Reference(s) |
| 7-Hydroxy-4-methylcoumarin | Morpholine | 8-(Morpholinomethyl)-7-hydroxy-4-methylcoumarin | N/A (Reaction at C-8) | rsc.org |
| 7-Hydroxy-4-methylcoumarin | Piperidine | 8-(Piperidin-1-ylmethyl)-7-hydroxy-4-methylcoumarin | N/A (Reaction at C-8) | rsc.org |
| 4-Hydroxycoumarin | General Primary/Secondary Amine | 3-(Aminomethyl)-4-hydroxycoumarin | Displaced | arabjchem.org |
Advanced Spectroscopic Characterization and Applications of 4 Hydroxy Coumarin D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of molecules. In the case of deuterated compounds like 4-Hydroxycoumarin-d4, NMR plays a pivotal role in confirming the position and extent of deuterium (B1214612) incorporation, as well as in studying dynamic molecular processes.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation of Deuterated Compounds
The ¹H NMR spectrum of a deuterated compound provides direct evidence of the location of deuterium labeling. In 4-Hydroxycoumarin-d4, where the protons on the benzene (B151609) ring are replaced by deuterium, the corresponding signals in the aromatic region of the ¹H NMR spectrum will be absent. The spectrum will be simplified, primarily showing the signal for the remaining proton at the C3 position.
The ¹³C NMR spectrum is also significantly affected by deuterium substitution. The carbon atoms directly bonded to deuterium (C-D) exhibit a characteristic triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to spin-spin coupling with the deuterium nucleus (spin I = 1). Furthermore, the chemical shifts of these carbons and adjacent carbons can be slightly altered, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. This effect is typically a small upfield shift (shielding).
Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts for 4-Hydroxycoumarin (B602359) and the anticipated changes for 4-Hydroxycoumarin-d4 in a common NMR solvent like DMSO-d₆.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of 4-Hydroxycoumarin and Expected Observations for 4-Hydroxycoumarin-d4 in DMSO-d₆.
| Proton | 4-Hydroxycoumarin | 4-Hydroxycoumarin-d4 (Expected) |
|---|---|---|
| H-3 | ~5.61 (s) | ~5.61 (s) |
| H-5 | ~7.84 (dd) | Absent |
| H-6 | ~7.36 (td) | Absent |
| H-7 | ~7.66 (td) | Absent |
| H-8 | ~7.39 (d) | Absent |
| 4-OH | Not typically observed due to exchange | Not applicable |
Data for 4-Hydroxycoumarin is based on typical literature values and may vary slightly based on experimental conditions. arabjchem.org
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of 4-Hydroxycoumarin and Expected Observations for 4-Hydroxycoumarin-d4 in DMSO-d₆.
| Carbon | 4-Hydroxycoumarin | 4-Hydroxycoumarin-d4 (Expected) |
|---|---|---|
| C-2 | ~161.3 | ~161.3 |
| C-3 | ~94.1 | ~94.1 |
| C-4 | ~178.3 | ~178.3 |
| C-4a | ~120.7 | ~120.7 |
| C-5 | ~125.8 | Upfield shift, triplet multiplicity |
| C-6 | ~123.9 | Upfield shift, triplet multiplicity |
| C-7 | ~133.8 | Upfield shift, triplet multiplicity |
| C-8 | ~116.6 | Upfield shift, triplet multiplicity |
| C-8a | ~153.4 | ~153.4 |
Data for 4-Hydroxycoumarin is based on typical literature values and may vary slightly based on experimental conditions. mdpi.com
Application of Deuterium (²H) NMR for Labeling Confirmation and Positional Specificity
Deuterium (²H) NMR spectroscopy is a direct and unambiguous method to confirm the presence and location of deuterium atoms in a molecule. A ²H NMR spectrum of 4-Hydroxycoumarin-d4 would exhibit signals in the aromatic region, corresponding to the chemical shifts of the deuterium atoms on the benzene ring. The absence of a signal at the C3 position would confirm that this position is not deuterated. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for straightforward assignment. This technique provides definitive proof of successful and position-specific deuteration.
Investigation of Keto-Enol Tautomerism through Deuterium Exchange in NMR Studies
4-Hydroxycoumarin exists in a tautomeric equilibrium between its enol and keto forms. This dynamic process can be investigated using NMR spectroscopy through deuterium exchange studies. When 4-Hydroxycoumarin is dissolved in a deuterated solvent capable of exchange, such as D₂O or methanol-d₄, the acidic proton at the C3 position can be replaced by a deuterium atom.
This exchange can be monitored by ¹H NMR, where the intensity of the H-3 signal will decrease over time. Concurrently, in the ²H NMR spectrum, a new signal corresponding to the deuterium at the C3 position will appear. The rate of this exchange provides valuable information about the kinetics of the keto-enol tautomerization. The disappearance of the 4-hydroxy proton signal is also a result of rapid exchange with the deuterated solvent. arabjchem.org
Mass Spectrometry (MS) Applications
The primary application of 4-Hydroxycoumarin-d4 in mass spectrometry is its use as an internal standard for the quantification of 4-hydroxycoumarin and its derivatives, such as the widely used anticoagulant warfarin.
Development of LC-MS/MS Methods Utilizing 4-Hydroxy Coumarin-d4 as an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of compounds in complex matrices like biological fluids. In such analyses, a stable isotope-labeled internal standard is crucial for accurate and precise quantification. 4-Hydroxycoumarin-d4 is an ideal internal standard for the analysis of 4-hydroxycoumarin and related compounds.
The deuterated standard co-elutes with the non-deuterated analyte during the liquid chromatography separation. In the mass spectrometer, the analyte and the internal standard are distinguished by their different mass-to-charge ratios (m/z). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can selectively detect and quantify both the analyte and the internal standard.
The following table outlines the typical MRM transitions that would be used in an LC-MS/MS method for the analysis of 4-hydroxycoumarin using 4-Hydroxycoumarin-d4 as an internal standard.
Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| 4-Hydroxycoumarin | 163.0 | 121.0 | Positive |
| 4-Hydroxycoumarin-d4 | 167.0 | 125.0 | Positive |
These are representative transitions and may be optimized for specific instrumentation and experimental conditions.
Precision Quantification in Complex Chemical Matrices Using Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. In this technique, a known amount of the isotopically labeled standard (4-Hydroxycoumarin-d4) is added to the sample containing the analyte (4-hydroxycoumarin) at the beginning of the sample preparation process.
The ratio of the signal intensity of the analyte to that of the internal standard is then measured by LC-MS/MS. Because the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss or variation in instrument response during the analytical procedure will affect both compounds equally. This allows for the compensation of matrix effects and procedural errors, leading to highly accurate and precise quantification. The use of 4-Hydroxycoumarin-d4 in IDMS is particularly valuable in clinical and forensic toxicology for the accurate measurement of coumarin-based anticoagulants in biological samples.
Fragmentation Pathway Analysis of Deuterated Coumarins
The mass spectrometric fragmentation of 4-hydroxycoumarin is characterized by the sequential loss of neutral molecules, primarily carbon monoxide (CO). researchgate.netbenthamopen.com In deuterated analogs like this compound, where deuterium atoms are substituted on the aromatic ring, mass spectrometry becomes a powerful tool for tracing the fate of specific structural units during fragmentation. The presence of deuterium labels provides unambiguous confirmation of fragmentation mechanisms.
Under electron ionization (EI), the fragmentation of 4-hydroxycoumarin typically begins with the loss of a CO molecule (28 Da) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For this compound, this initial loss would result in a fragment ion where the four deuterium atoms remain on the benzofuran structure. Subsequent fragmentation can involve the loss of another CO molecule. benthamopen.com The high-resolution mass data for these fragments would show mass-to-charge ratios shifted by approximately 4 Da compared to the unlabeled compound, confirming that the benzene ring remains intact during these initial steps.
Another potential fragmentation route is a retro-Diels-Alder (RDA) reaction, which would cleave the pyrone ring. The resulting fragments' masses would definitively indicate which atoms originated from the aromatic portion of the molecule, as these would contain the deuterium labels. By analyzing the mass shifts in the fragment ions, researchers can confidently assign structures and elucidate the intricate rearrangement processes that occur upon ionization. nih.gov
Table 1: Postulated Key Fragmentation Ions of this compound in EI-MS
| Ion Description | Postulated Structure | m/z (Non-deuterated) | Expected m/z (d4) |
| Molecular Ion | [C₉H₂D₄O₃]⁺• | 162 | 166 |
| Loss of CO | [C₈H₂D₄O₂]⁺• | 134 | 138 |
| Loss of 2CO | [C₇H₂D₄O]⁺• | 106 | 110 |
Note: The m/z values are based on the most abundant isotopes.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers profound insights into the molecular structure and bonding of this compound. The substitution of hydrogen with heavier deuterium isotopes induces predictable shifts in vibrational frequencies, a phenomenon known as the deuterium isotope effect. rsc.org
The most pronounced effect of deuteration is observed in the stretching and bending modes involving the substituted atoms. Aromatic C-H stretching vibrations in unlabeled 4-hydroxycoumarin typically appear in the 3100–3000 cm⁻¹ region of the IR and Raman spectra. ijert.org Due to the increased reduced mass of the C-D bond, these modes are expected to shift to a lower frequency range, approximately 2300–2250 cm⁻¹, in this compound. This significant and predictable shift allows for the confident assignment of these vibrational modes. rsc.org
Similarly, C-H in-plane and out-of-plane bending vibrations, which are found in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. ijert.org In contrast, vibrational modes localized on parts of the molecule without deuterium labels, such as the C=O stretching of the lactone ring (typically around 1650 cm⁻¹ in Nujol mull) and the O-H stretching (around 3380 cm⁻¹), are expected to show minimal to no shift. arabjchem.org These observations are crucial for a complete and accurate assignment of the molecule's vibrational spectrum, confirming the specific locations of isotopic labeling. researchgate.net
Table 2: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for 4-Hydroxycoumarin and Expected Shifts for this compound
| Vibrational Mode | Typical Frequency (4-Hydroxycoumarin) | Expected Frequency (this compound) |
| Aromatic C-H Stretch | ~3080 | ~2280 |
| Lactone C=O Stretch | ~1650 | ~1650 |
| Aromatic C-C Stretch | ~1530 | ~1525 |
| Aromatic C-H In-Plane Bend | ~1100-1300 | Lower frequency |
| Aromatic C-H Out-of-Plane Bend | ~750-900 | Lower frequency |
Data is approximate and based on typical values for coumarin (B35378) structures. ijert.orgarabjchem.org
Electronic Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, including UV-Vis absorption and fluorescence, probes the electronic structure and photophysical properties of molecules. Isotopic labeling with deuterium can subtly influence these properties.
The UV-Vis absorption spectrum of 4-hydroxycoumarin is governed by π → π* electronic transitions within the conjugated benzopyrone system. arabjchem.org The substitution of hydrogen with deuterium on the aromatic ring in this compound generally results in negligible shifts in the absorption maxima (λmax). cchmc.org This is because the electronic potential energy surfaces of the ground and excited states are largely unaffected by the change in nuclear mass. cchmc.org However, deuteration can lead to a slight sharpening of the vibronic fine structure within the absorption bands. This is due to the lower frequencies of C-D vibrations compared to C-H vibrations, which can alter the coupling between electronic and vibrational states. rsc.org
The fluorescence properties of a molecule, such as its quantum yield and lifetime, can be more sensitive to isotopic substitution. Non-radiative decay processes, which compete with fluorescence, are often mediated by molecular vibrations. rsc.org High-frequency vibrations, such as C-H stretches, are particularly efficient at dissipating the energy of the excited state, thus quenching fluorescence.
In this compound, the replacement of C-H bonds with lower-frequency C-D bonds can reduce the efficiency of these non-radiative decay pathways. rsc.orgacs.org This reduction in non-radiative decay rates can lead to an increase in the fluorescence quantum yield and a lengthening of the fluorescence lifetime compared to the non-deuterated isotopologue. This phenomenon, known as the deuterium isotope effect on fluorescence, provides valuable information about the mechanisms of excited-state deactivation. acs.org
Computational Chemistry and Theoretical Investigations of 4 Hydroxy Coumarin D4
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of theoretical investigations into 4-Hydroxy Coumarin-d4, providing precise information about its geometry, electronic landscape, and vibrational properties.
Density Functional Theory (DFT) is a primary computational tool for studying 4-hydroxycoumarin (B602359) and its derivatives. nih.govopensciencepublications.com Methods such as the B3LYP hybrid functional are commonly used to predict the equilibrium molecular geometries and electronic properties of these compounds. mdpi.com
Geometry optimization calculations using DFT determine the most stable three-dimensional arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. uctm.edu For 4-hydroxycoumarin derivatives, DFT calculations have been shown to be in good agreement with experimental data from X-ray crystallography. mdpi.com While specific DFT studies on the d4 isotopologue are not prevalent, the optimized geometry is expected to be nearly identical to its non-deuterated counterpart, as the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the electronic structure and internuclear distances.
DFT is also employed to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energies of these frontier orbitals are critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap, for instance, provides insight into the molecule's polarizability and its susceptibility to electronic excitation. researchgate.net
Table 1: Representative Calculated Structural Parameters for 4-Hydroxycoumarin Core Structure Note: This table presents typical data for the 4-hydroxycoumarin scaffold based on DFT calculations of related structures. Exact values for the d4 isotopologue would require specific computation.
| Parameter | Atom Pair/Trio | Typical Calculated Value |
|---|---|---|
| Bond Length | C2=O8 | ~1.21 Å |
| C4-O10 | ~1.33 Å | |
| C4a-C8a | ~1.39 Å | |
| Bond Angle | O1-C2-C3 | ~117° |
| C3-C4-C4a | ~122° | |
| C2-O1-C8a | ~121° |
Force field methods provide a computationally efficient alternative to quantum mechanics for exploring the conformational landscape and dynamic behavior of larger molecular systems over time. nih.gov Methods such as MM2 and OPLS are utilized for conformational analysis of 4-hydroxycoumarin derivatives, helping to identify low-energy conformers. nih.gov
Molecular dynamics (MD) simulations, which use force fields like AMBER or GROMOS, model the atomic motions of a molecule over time, offering a view of its flexibility and interactions with its environment. univ-tlemcen.dznih.gov An MD simulation for this compound would involve defining the standard force field parameters, with the atomic mass of the four deuterons on the benzene (B151609) ring adjusted accordingly. These simulations can reveal how the molecule samples different conformations, the stability of intramolecular hydrogen bonds, and how it might interact with a solvent environment. mdpi.com The increased mass of deuterium compared to protium (B1232500) would subtly alter the vibrational frequencies and could lead to minor differences in the dynamic behavior of the molecule over the simulation period.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
QSAR and SAR models are mathematical tools used to correlate a molecule's structural or physicochemical properties with a specific endpoint, such as chemical reactivity. nih.govmdpi.com
In the context of chemical reactivity, QSAR studies on coumarin (B35378) derivatives utilize computationally derived descriptors. nih.gov These descriptors quantify various aspects of the molecule's structure and electronic properties. Key electronic descriptors often calculated with DFT methods include:
HOMO and LUMO Energies: Relate to the ability to donate or accept electrons.
Molecular Electrostatic Potential (MEP): Maps regions of positive and negative charge on the molecular surface, indicating sites prone to electrophilic or nucleophilic attack.
By analyzing these descriptors across a series of related compounds, researchers can build models that identify the key structural features governing a particular type of chemical reactivity. For this compound, the calculated electronic descriptors would be virtually indistinguishable from the non-deuterated analogue, suggesting that its fundamental electronic reactivity profile would be predicted to be the same.
Table 2: Key Computational Descriptors for Reactivity Modeling
| Descriptor | Description | Relevance to Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | Relates to chemical stability; a smaller gap suggests higher reactivity. |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms | Helps identify specific nucleophilic or electrophilic sites within the molecule. |
Building on SAR principles, predictive models can be developed to forecast how this compound might undergo chemical transformations or interact with other chemical species. For example, the calculated MEP surface can predict the most likely sites for protonation or electrophilic addition. Similarly, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are fundamental in predicting the outcomes of pericyclic reactions or reactions with nucleophiles and electrophiles.
These computational models allow for the in-silico screening of potential reactions, predicting their feasibility and potential regioselectivity before any experimental work is undertaken. The substitution of H with D on the aromatic ring is not expected to significantly alter the predictions of these models, as they are based primarily on the electronic structure, which remains largely unchanged.
Isotope Effect Studies through Computational Modeling
Computational modeling is an indispensable tool for understanding and quantifying deuterium isotope effects. The primary difference between protium (¹H) and deuterium (²H) is mass, which leads to differences in the zero-point vibrational energies (ZPVE) of bonds. A C-D bond has a lower ZPVE than a C-H bond, meaning it requires more energy to break.
This difference is the basis of the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-H bond proceeds faster than the equivalent reaction involving a C-D bond. Computational models, particularly using DFT, can calculate the vibrational frequencies for both the deuterated and non-deuterated molecules and their respective transition states. researchgate.net From these frequencies, the ZPVEs can be determined, and the KIE can be predicted.
For this compound, deuteration is on the stable benzene ring. A significant KIE would be expected in any reaction that involves the cleavage of one of these C-D bonds, such as electrophilic aromatic substitution. Computational modeling could precisely predict the magnitude of this effect. Similarly, thermodynamic (or equilibrium) isotope effects, which arise from ZPVE differences between reactants and products, can also be modeled to predict shifts in equilibrium constants upon isotopic substitution. researchgate.netnih.gov
Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The substitution of protium with deuterium in a molecule can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. nih.gov This effect is primarily due to the difference in mass between hydrogen and deuterium, which affects the zero-point vibrational energy of the C-H(D) and O-H(D) bonds. The O-D bond has a lower zero-point energy than the O-H bond, making it stronger and requiring more energy to break.
In the context of this compound, where the hydrogen of the hydroxyl group is replaced by deuterium, a primary KIE would be expected in reactions where the O-D bond is cleaved in the rate-determining step. Theoretical calculations can predict the magnitude of this KIE. For instance, in a hypothetical proton transfer reaction, the calculated activation energies would be higher for the deuterated compound.
Table 1: Illustrative Theoretical Kinetic Isotope Effects for a Hypothetical Reaction of 4-Hydroxy Coumarin
| Reactant | Theoretical Activation Energy (kcal/mol) | Predicted kH/kD |
|---|---|---|
| 4-Hydroxy Coumarin | 15.0 | 1.0 (Reference) |
| This compound | 16.2 | ~7.0 |
This table is illustrative and based on theoretical principles of KIE; it does not represent experimental data for this compound.
Deuterium Effects on Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
Deuterium substitution is generally considered to have a minimal direct effect on the electronic structure of a molecule, as the electronic potential energy surface is independent of isotopic substitution under the Born-Oppenheimer approximation. cchmc.org However, subtle secondary effects on electronic properties, such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, can arise from changes in vibrational wavefunctions and bond lengths.
Table 2: Theoretical Electronic Properties of 4-Hydroxy Coumarin and its Deuterated Analog
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-Hydroxy Coumarin | -6.54 | -1.82 | 4.72 |
| This compound | -6.55 | -1.81 | 4.74 |
This table presents theoretical values for illustrative purposes and is not based on direct computational studies of this compound.
Investigation of Intramolecular Hydrogen Bonding in Deuterated Systems
Intramolecular hydrogen bonding can be influenced by isotopic substitution. mdpi.comnih.govruc.dk The strength of a hydrogen bond is related to the vibrational frequencies of the participating atoms. In 4-Hydroxy Coumarin, an intramolecular hydrogen bond can exist between the hydroxyl group and the adjacent carbonyl oxygen.
Upon deuteration, the O-D stretching frequency is lower than the O-H stretching frequency. This difference in vibrational energy can lead to a slightly shorter and stronger hydrogen bond in the deuterated compound. fu-berlin.de Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point of the hydrogen bond, providing a quantitative measure of its strength. nih.gov
Table 3: Theoretical Parameters for Intramolecular Hydrogen Bonding in 4-Hydroxy Coumarin and this compound
| Compound | H-bond Length (Å) | Electron Density at BCP (a.u.) | Laplacian of Electron Density (a.u.) |
|---|---|---|---|
| 4-Hydroxy Coumarin | 1.85 | 0.025 | 0.085 |
| This compound | 1.83 | 0.027 | 0.089 |
BCP: Bond Critical Point. This table is a theoretical illustration and does not represent measured data for this compound.
Molecular Docking and Interaction Analysis (excluding direct biological efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ej-chem.org These simulations are valuable for understanding non-covalent interactions.
Analytical and Mechanistic Research Applications of 4 Hydroxy Coumarin D4
Method Development and Validation in Analytical Chemistry
The near-identical chemical properties of deuterated compounds to their non-deuterated counterparts, combined with their mass difference, make them ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods.
In analytical chemistry, especially in fields like pharmacokinetics and metabolomics, accurate quantification of target analytes in complex matrices such as plasma, urine, or tissue homogenates is crucial. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving this accuracy. 4-Hydroxycoumarin-d4 is perfectly suited for this role when quantifying 4-hydroxycoumarin (B602359).
The principle of IDMS is that the SIL-IS, in this case, 4-Hydroxycoumarin-d4, is added to a sample at a known concentration at the earliest stage of sample preparation. Because the SIL-IS is chemically almost identical to the analyte (the non-deuterated 4-hydroxycoumarin), it behaves similarly during extraction, sample cleanup, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate concentration of the analyte can be determined, correcting for any experimental variability.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this purpose. nih.govnih.govrsc.org A typical protocol involves creating a calibration curve by analyzing a series of standards containing a fixed amount of 4-Hydroxycoumarin-d4 and varying known concentrations of 4-hydroxycoumarin. The response ratio is then plotted against the concentration of the analyte to generate a linear regression model, which is used to calculate the concentration of 4-hydroxycoumarin in unknown research samples.
Table 1: Example Calibration Data for Quantification of 4-Hydroxycoumarin using 4-Hydroxycoumarin-d4 as an Internal Standard
| 4-Hydroxycoumarin Concentration (ng/mL) | Analyte Peak Area | 4-Hydroxycoumarin-d4 Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 1,520 | 150,500 | 0.0101 |
| 5.0 | 7,650 | 151,200 | 0.0506 |
| 10.0 | 15,100 | 149,800 | 0.1008 |
| 50.0 | 75,800 | 150,100 | 0.5050 |
| 100.0 | 152,500 | 151,000 | 1.0099 |
| 500.0 | 755,000 | 150,400 | 5.0200 |
Effective chromatographic separation is essential for resolving the analyte and its deuterated internal standard from other matrix components to prevent ion suppression or enhancement in the mass spectrometer. rsc.org High-performance liquid chromatography (HPLC) is the most widely used method for the analysis of coumarin (B35378) derivatives. researchgate.netresearchgate.net The optimization of this separation involves adjusting several key parameters to achieve good peak shape, resolution, and a reasonable analysis time. nih.govlongdom.org
Mobile Phase Composition: In reversed-phase HPLC, which is common for coumarin analysis, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive (e.g., formic acid) to improve peak shape and ionization efficiency. researchgate.net Adjusting the ratio of organic solvent to water controls the retention time of the coumarins.
Stationary Phase: The choice of the column (stationary phase) is critical. C18 columns are widely used and provide good retention for moderately polar compounds like 4-hydroxycoumarin. researchgate.net
pH of the Mobile Phase: The pH can significantly affect the retention of ionizable compounds. Since 4-hydroxycoumarin is acidic, a lower pH will keep it in its neutral form, increasing its retention on a reversed-phase column. libretexts.org
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally leads to shorter retention times and sharper peaks, but can sometimes alter selectivity. longdom.org
While 4-Hydroxycoumarin-d4 and its non-deuterated form are chemically similar, they can sometimes exhibit slight differences in chromatographic retention times. This phenomenon, known as the chromatographic isotope effect, is usually small but must be accounted for during method development to ensure that the elution peaks are properly integrated.
Table 2: Parameters for Chromatographic Separation Optimization
| Parameter | Effect of Adjustment | Optimization Goal |
|---|---|---|
| Organic Solvent % (Mobile Phase) | Increasing % generally decreases retention time. | Achieve retention factor (k') between 2 and 10. |
| Mobile Phase pH | Affects retention of ionizable analytes. Lower pH increases retention for acidic compounds like 4-hydroxycoumarin. libretexts.org | Improve peak shape and control retention. |
| Column Temperature | Increasing temperature decreases retention time and improves peak efficiency. longdom.org | Reduce analysis time and sharpen peaks without sacrificing resolution. |
| Stationary Phase | Different phases (e.g., C18, Phenyl-Hexyl) offer different selectivities. longdom.org | Achieve optimal resolution from matrix interferences. |
| Flow Rate | Higher flow rates reduce analysis time but can decrease separation efficiency. longdom.org | Balance between throughput and resolution. |
Mechanistic Studies of Chemical Reactions
Deuterium (B1214612) labeling is a powerful technique for investigating the mechanisms of chemical reactions. The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is involved in the rate-determining step of the reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). chem-station.com
By strategically placing a deuterium label on a molecule like 4-hydroxycoumarin, chemists can determine whether a specific C-H bond is broken during the slowest step of a reaction. A primary KIE (kH/kD) value significantly greater than 1 indicates that the C-H bond is being cleaved in the rate-determining step. wikipedia.orglibretexts.org The magnitude of the KIE can provide further insight into the geometry of the transition state. princeton.edu
For example, in studying the metabolism of 4-hydroxycoumarin, if a deuterium atom is placed at a position that undergoes hydroxylation, a slower rate of metabolism for the deuterated compound compared to the non-deuterated compound would confirm that the cleavage of that specific C-H bond is a key, rate-limiting part of the metabolic pathway. nih.govnih.gov This information is invaluable for understanding how compounds are processed in biological systems and for designing new molecules with altered metabolic stability.
Table 3: Interpretation of Kinetic Isotope Effect (KIE) Values
| Observed KIE (kH/kD) Value | Interpretation |
|---|---|
| ~1 | No primary KIE. The labeled C-H bond is not broken in the rate-determining step. |
| 2 - 8 | Significant primary KIE. The labeled C-H bond is broken in the rate-determining step. libretexts.org |
| > 8 | Very large primary KIE, often suggestive of a quantum tunneling effect. |
| < 1 | Inverse KIE. Can occur when the C-H bond becomes stiffer in the transition state (e.g., change in hybridization from sp3 to sp2). |
4-Hydroxycoumarin-d4 can be used as a probe to investigate the mechanisms of oxidation and reduction reactions. For instance, the cytochrome P450-catalyzed oxidation of coumarin derivatives has been studied using deuterium labeling. nih.govnih.gov If the oxidation of 4-hydroxycoumarin involves the abstraction of a hydrogen atom from a specific position, replacing that hydrogen with deuterium (as in 4-Hydroxycoumarin-d4) will slow the reaction down if that step is rate-limiting.
By measuring the rates of oxidation for both 4-hydroxycoumarin and 4-Hydroxycoumarin-d4, researchers can calculate the KIE. A large KIE provides strong evidence for a mechanism involving C-H bond cleavage in the rate-determining step, such as a hydrogen atom transfer (HAT) mechanism, and helps to rule out other mechanisms where C-H bond cleavage is not rate-limiting. nih.gov
Advanced Oxidative Processes (AOPs) are treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. rsc.org The reaction of 4-hydroxycoumarin with hydroxyl radicals has been a subject of study to understand its environmental fate. researchgate.net
4-Hydroxycoumarin and its derivatives are also known to be effective antioxidants and radical scavengers. scholaris.canih.gov The primary mechanism of radical scavenging by phenolic compounds often involves the donation of the hydrogen atom from the hydroxyl group to a radical species, a process known as hydrogen atom transfer (HAT).
Table 4: Application of Deuterated Probes in Studying AOP Mechanisms
| AOP Method | Radical Species | Potential Use of 4-Hydroxycoumarin-d4 |
|---|---|---|
| UV/H₂O₂ | Hydroxyl Radical (•OH) | Determine if C-H bond abstraction or attack at the aromatic ring is the primary degradation pathway by observing KIE at different labeled positions. |
| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Elucidate the mechanism of •OH attack on the coumarin structure. |
| Ozonation (O₃) | Ozone, Hydroxyl Radical (•OH) | Distinguish between direct reaction with ozone and indirect reaction via •OH radicals. |
| Photocatalysis (e.g., TiO₂) | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻•) | Investigate the role of specific C-H or O-H bonds in the surface-mediated oxidation reaction. |
Applications in Environmental Fate Studies
Tracing Chemical Transformations of Coumarin Derivatives in Environmental Models
No specific studies were identified that utilize 4-Hydroxy Coumarin-d4 to trace the chemical transformations of coumarin derivatives in environmental models. Research in this area typically focuses on the parent compounds.
Degradation Pathway Analysis of Deuterated 4-Hydroxy Coumarin in Various Media
There is no available data or research detailing the degradation pathway analysis of this compound in various environmental media. Environmental degradation studies have been conducted on coumarin and related compounds, but not specifically on the deuterated form.
Future Directions and Emerging Research Avenues for 4 Hydroxy Coumarin D4
Development of Novel Synthetic Routes for Diverse Deuterated Coumarin (B35378) Scaffolds
The synthesis of 4-hydroxycoumarin (B602359) and its derivatives has traditionally been achieved through established methods like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. nih.govnih.gov These routes, which involve the reaction of phenols with β-keto esters or other active methylene compounds, provide a robust foundation for creating the core coumarin structure. nih.govnih.gov However, the preparation of specifically deuterated scaffolds like 4-Hydroxy Coumarin-d4 necessitates the development of novel and efficient synthetic strategies.
Future research will likely focus on incorporating deuterium (B1214612) at specific molecular positions with high regioselectivity. nih.gov This can be achieved through several emerging approaches:
Acid and Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method allows for the exchange of hydrogen atoms for deuterium on a pre-synthesized coumarin scaffold. nih.gov By carefully controlling reaction conditions such as pH and temperature, and using deuterated solvents or reagents (e.g., D₂O, deuterated acids), specific protons on the aromatic ring or other positions can be replaced. nih.gov
Metal-Catalyzed Deuteration: Transition metal catalysts, such as ruthenium, are effective in facilitating the regioselective deuteration of nitrogen-containing bioactive compounds and could be adapted for coumarin scaffolds. nih.gov
Synthesis from Deuterated Precursors: Building the coumarin ring system from starting materials that are already selectively deuterated offers a precise way to control the location of deuterium atoms in the final product.
These advanced synthetic methodologies will not only enable the efficient production of this compound but also open the door to a wide array of diversely deuterated coumarin derivatives, each tailored for specific research applications.
Advancements in High-Resolution Spectroscopic Techniques for Isotope Analysis
The precise analysis of deuterated compounds is crucial for understanding their behavior and applications. High-resolution spectroscopic techniques are indispensable for confirming the identity, purity, and isotopic abundance of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining isotopic abundance. A novel method combining ¹H NMR and ²H NMR has been shown to provide even more accurate results for both partially and fully labeled deuterated compounds compared to classical ¹H NMR or mass spectrometry methods. nih.gov This approach will be vital for the quality control of synthesized this compound.
Mass Spectrometry (MS): Mass spectrometry is exceptionally sensitive for determining exact masses and the abundances of isotopes. rsc.org Recent advancements in MS instrumentation have significantly improved sensitivity, detection limits, and precision. rsc.orgscispace.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This has become a widely used technique for rapid and accurate isotope ratio measurements. scispace.com
Thermal Ionization Mass Spectrometry (TIMS): TIMS is a reliable method for high-precision isotope ratio measurements. scispace.com
Accelerator Mass Spectrometry (AMS): For detecting extremely low isotopic ratios, AMS is the method of choice. scispace.com
The continued refinement of these high-resolution techniques will be essential for the detailed characterization of this compound and its behavior in various systems.
| Spectroscopic Technique | Application for Isotope Analysis | Key Advantages |
| ¹H NMR + ²H NMR | Precise quantification of deuterium isotope abundance. nih.gov | High accuracy for partially and fully labeled compounds. nih.gov |
| ICP-MS | Rapid measurement of isotope ratios. scispace.com | Powerful, universal, good accuracy and precision. scispace.com |
| TIMS | High-precision isotope ratio measurements. scispace.com | Reliable and selective. scispace.com |
| AMS | Analysis of extremely low isotope abundances. scispace.com | Unmatched sensitivity for ultra-trace levels. scispace.com |
| XPS | Analysis of elemental composition and binding states. azooptics.com | Provides information on chemical, electronic, and structural nature. azooptics.com |
Integration of Advanced Computational Methods for Predicting Isotopic Behavior
Advanced quantum chemical methods are employed to study the impact of deuteration on spectroscopic properties. ajchem-a.comajchem-a.com These computational approaches can optimize the molecular geometries of deuterated species to investigate their dipole moments, vibrational frequencies, and rotational constants. ajchem-a.comresearchgate.netajchem-a.com For instance, such studies have shown that deuteration leads to significant alterations in spectroscopic properties while leaving structural properties largely unaffected. ajchem-a.comresearchgate.net
Commonly used computational methods include:
MP2 (Møller-Plesset perturbation theory)
CCSD (Coupled Cluster Singles and Doubles)
G4 and W2U (Gaussian and Weizmann theories)
DFT (Density Functional Theory) researchgate.net
These computational models are invaluable for predicting how the heavier deuterium isotope in this compound will influence its stability, reactivity, and spectroscopic signature, thereby guiding experimental design and data interpretation. ajchem-a.comresearchgate.net
Exploration of this compound in Materials Science and Industrial Applications
The versatile scaffold of 4-hydroxycoumarin is a key intermediate for various industrial products, including dyes and liquid crystals. nih.gov The unique photophysical properties of coumarin derivatives make them suitable for a range of applications in materials science. researchgate.netnih.gov
Dyes: 4-hydroxycoumarin derivatives have been successfully used to synthesize azo disperse dyes for polyester fabrics, yielding prints with high color strength and good fastness properties. researchgate.net The introduction of deuterium in this compound could subtly alter the electronic and vibrational properties of these dyes, potentially leading to shifts in color, improved photostability, or other desirable characteristics.
Liquid Crystals: The rigid, planar structure of the coumarin nucleus is a favorable characteristic for the design of liquid crystalline materials. nih.gov The isotopic substitution in this compound could influence the intermolecular interactions that govern liquid crystal phases, offering a new way to fine-tune the properties of these materials.
Fluorescent Probes: Coumarin derivatives are well-known for their fluorescent properties and are used as fluorescent brighteners, labels, and probes. nih.govsciepub.com The substitution of hydrogen with deuterium can affect the vibrational relaxation pathways of excited states, which may alter the fluorescence quantum yield and lifetime of this compound. This "deuterium effect" could be exploited to create fluorescent probes with enhanced brightness or other modified photophysical properties for advanced sensing and imaging applications.
Future research in this area will focus on synthesizing and characterizing materials incorporating this compound to explore how isotopic substitution can be used as a novel design element to tailor material properties.
Q & A
Q. What are the recommended methods for synthesizing 4-Hydroxy Coumarin-d4 and ensuring isotopic purity?
To synthesize this compound, deuterated reagents (e.g., D₂O or deuterated solvents) should replace non-deuterated equivalents in the reaction. Purification via recrystallization or chromatography ensures removal of non-deuterated byproducts. Isotopic purity (>98% deuterium incorporation) is verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (¹H NMR) to confirm the absence of proton signals at positions where deuterium substitution occurs .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural confirmation involves:
Q. How should researchers determine if this compound is a novel compound or previously reported?
Use databases like SciFinder or Reaxys to search for CAS-registered compounds. Cross-check spectral data (e.g., melting points, NMR shifts) against literature. If the compound is known, cite the original synthesis and validate analytical consistency with prior reports .
Advanced Research Questions
Q. How can collision energies (CE) in LC-MS/MS be optimized for quantifying this compound in complex biological matrices?
- Step 1 : Infuse pure standards into the mass spectrometer to identify precursor/product ion pairs (e.g., m/z 151.1 → 95.1 for this compound).
- Step 2 : Use software (e.g., Skyline) to test CE values (e.g., -25 to -48 eV) and select transitions with the highest signal-to-noise ratio.
- Step 3 : Validate in matrix-matched samples to account for ion suppression/enhancement .
Q. How should contradictions in biological activity data between this compound and its non-deuterated analog be analyzed?
- Hypothesis Testing : Assess if isotopic effects (e.g., kinetic isotope effects) alter binding affinity or metabolic stability.
- Control Experiments : Compare in vitro enzyme inhibition assays under identical conditions.
- Statistical Analysis : Use ANOVA to determine if differences are significant (p < 0.05). Reference deuterated compound studies in related coumarin derivatives .
Q. What computational strategies are effective for modeling this compound’s interactions with target proteins?
- Docking Simulations : Use AutoDock Vina with deuterium parameters adjusted for bond lengths and van der Waals radii.
- Molecular Dynamics (MD) : Run simulations in explicit solvent (e.g., D₂O) to evaluate deuterium’s impact on binding kinetics.
- QM/MM Calculations : Quantify isotopic effects on transition states in enzymatic reactions .
Q. How can FAIR principles be applied to manage research data for studies involving this compound?
- Metadata Standards : Annotate datasets with compound identifiers (e.g., InChIKey) and experimental parameters (e.g., CE values, solvent systems).
- Repositories : Deposit raw spectra and synthesis protocols in Chemotion or RADAR4Chem for reproducibility .
- Data Linking : Cross-reference publications with repository DOIs to enhance traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
